BenchChemオンラインストアへようこそ!

AT7867 dihydrochloride

colorectal cancer AKT inhibitor comparison cell viability

Select AT7867 dihydrochloride for its unmatched triple-target profile: ATP-competitive pan-AKT (AKT1/2/3) + p70S6K inhibition combined with SphK1 blockade, a feature absent in MK-2206, perifosine, and capivasertib. This oral (44% F) agent achieves dual-node pathway suppression and ceramide-mediated apoptosis orthogonal to canonical AKT signaling. Prioritize for colorectal cancer viability studies, PTEN-deficient xenografts (MES-SA, U87MG), and PI3KCA-mutant models where it delivers quantifiable tumor growth inhibition. Single-agent blockade of AKT (IC50=17 nM) and p70S6K (IC50=85 nM) eliminates the need for combination approaches.

Molecular Formula C20H22Cl3N3
Molecular Weight 410.8 g/mol
Cat. No. B605655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT7867 dihydrochloride
SynonymsAT-7867 Dihydrochloride;  AT 7867 Dihydrochloride;  AT7867 Dihydrochloride
Molecular FormulaC20H22Cl3N3
Molecular Weight410.8 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl.Cl.Cl
InChIInChI=1S/C20H20ClN3.2ClH/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16;;/h1-8,13-14,22H,9-12H2,(H,23,24);2*1H
InChIKeyICUAUJBVBVIUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AT7867 Dihydrochloride: ATP-Competitive Dual AKT and p70 S6K Inhibitor for Preclinical Oncology Research


AT7867 dihydrochloride is a potent, ATP-competitive small-molecule inhibitor that targets all three AKT isoforms (AKT1, AKT2, AKT3), p70 S6 kinase (p70S6K), and protein kinase A (PKA) [1]. It belongs to the pyrazolo class of compounds and demonstrates oral bioavailability, enabling both in vitro and in vivo preclinical oncology applications . The compound acts by inhibiting phosphorylation of downstream substrates including GSK3β and S6 ribosomal protein, thereby suppressing proliferation and inducing apoptosis in cancer cell lines harboring PTEN or PIK3CA mutations .

Why Generic Substitution Fails: AT7867 Dihydrochloride Differentiates from Other AKT Pathway Inhibitors


Generic substitution among AKT pathway inhibitors is not scientifically valid due to fundamental differences in target selectivity profiles, mechanism of action, and pharmacokinetic properties. AT7867 dihydrochloride distinguishes itself from selective AKT inhibitors (e.g., MK-2206, CCT128930) through its dual inhibition of AKT and p70S6K [1], from lipid-based AKT inhibitors (e.g., perifosine) through its ATP-competitive binding mode and oral bioavailability [2], and from other ATP-competitive pan-AKT inhibitors (e.g., capivasertib) through its unique ability to inhibit sphingosine kinase 1 (SphK1) independent of AKT blockade [3]. These differences directly impact experimental outcomes, biomarker modulation, and in vivo dosing regimens, necessitating compound-specific selection based on quantitative evidence rather than class-level assumptions.

AT7867 Dihydrochloride: Quantitative Differentiation Evidence Against Key Comparators


Superior Antiproliferative Activity in HT-29 Colorectal Cancer Cells: AT7867 vs. MK-2206 and Perifosine

In a direct head-to-head comparison using HT-29 human colorectal cancer cells, AT7867 (10 μM, 72-hour treatment) produced a significantly lower percentage of viable cells compared with both MK-2206 (pan-AKT allosteric inhibitor) and perifosine (lipid-based AKT inhibitor) at identical concentration and duration [1]. The data demonstrate that AT7867 exhibits quantitatively superior antiproliferative efficacy against this colorectal cancer model relative to two structurally and mechanistically distinct AKT pathway inhibitors commonly used in preclinical research [1].

colorectal cancer AKT inhibitor comparison cell viability

SphK1 Inhibitory Activity: A Unique Off-Target Mechanism Not Shared by MK-2206 or Perifosine

AT7867 inhibits sphingosine kinase 1 (SphK1) activity, a mechanism that promotes pro-apoptotic ceramide production and contributes to cell death independently of AKT inhibition [1]. In a direct head-to-head comparison, AT7867 (10 μM, 24-hour treatment) significantly reduced SphK1 activity in HT-29 cells, whereas MK-2206, perifosine, and AKT inhibitor II produced no statistically significant inhibition of SphK1 at the same concentration and duration [1]. This SphK1 inhibition represents a mechanistically unique off-target effect that is absent in the comparator compounds [1].

sphingosine kinase 1 ceramide apoptosis off-target activity

Oral Bioavailability and Sustained Plasma Exposure: Differentiating AT7867 from Lipid-Based and Allosteric AKT Inhibitors

AT7867 demonstrates calculated oral bioavailability of 44% in mice following a 20 mg/kg oral dose, with plasma concentrations remaining above 0.5 μM for at least 6 hours . This pharmacokinetic profile enables once-daily oral dosing in preclinical xenograft studies, with sustained plasma levels exceeding the in vitro cellular IC50 values (0.9-3 μM for sensitive lines) . In contrast, perifosine is a lipid-based alkylphosphocholine that requires different formulation and dosing considerations, while MK-2206 is an allosteric inhibitor with distinct pharmacokinetic properties [1].

oral bioavailability pharmacokinetics in vivo dosing

Tumor Growth Inhibition in PTEN-Deficient Xenografts: Efficacy Against Multiple In Vivo Models

AT7867 demonstrates in vivo antitumor efficacy across multiple PTEN-deficient xenograft models with quantifiable tumor growth inhibition [1]. In MES-SA uterine sarcoma xenografts, AT7867 administered via i.p. or p.o. routes (20 mg/kg and 90 mg/kg, respectively, once every 3 days) reduced tumor growth to approximately 40% of untreated control on day 10 . In U87MG glioblastoma xenografts, i.p. administration reduced tumor growth to approximately 50% of untreated control . A separate study using U87MG xenografts reported T/C values of 0.37 for MES-SA and 0.51 for U87MG following AT7867 treatment [2].

PTEN-deficient xenograft tumor growth inhibition in vivo efficacy

Broad Kinase Selectivity Profile: p70S6K and PKA Co-Inhibition vs. Narrowly Selective AKT Inhibitors

AT7867 potently inhibits AKT isoforms (IC50: AKT1=32 nM, AKT2=17 nM, AKT3=47 nM) while also displaying potent activity against p70S6K (IC50=85 nM) and PKA (IC50=20 nM) [1]. The compound shows a clear selectivity window with IC50 >100 nM for RSK1 and IC50 >1,000 nM for a panel of 13 other kinases including PDK1, PI3K-β, GSK3β, CDK2, EGFR, and MEK1 [1]. This contrasts with highly selective AKT inhibitors such as CCT128930 (selective AKT2 inhibitor, IC50=6 nM with >28-fold selectivity over PKA) or MK-2206 (allosteric pan-AKT inhibitor with distinct binding mechanism) [2].

kinase selectivity p70S6K PKA AGC kinase

Differential Sensitivity Across Cancer Cell Line Panel: AT7867 Shows Highest Potency in MES-SA Uterine Sarcoma and Breast Cancer Lines

AT7867 exhibits a quantifiable differential sensitivity profile across a panel of human cancer cell lines, with highest potency in lines harboring PTEN or PIK3CA mutations . The compound demonstrates IC50 values of 0.94 μM in MES-SA (uterine sarcoma), 2.26 μM in MDA-MB-468 (breast), 1.86 μM in MCF-7 (breast), 1.76 μM in HCT116 (colon), and 3.04 μM in HT-29 (colon) [1]. In contrast, prostate cancer lines PC-3 and DU145 show substantially reduced sensitivity with IC50 values of 10.37 μM and 11.86 μM, respectively—a difference of approximately 6- to 12-fold . U87MG glioblastoma cells display intermediate sensitivity (IC50=8.22 μM) .

cell line sensitivity IC50 panel PTEN mutation PIK3CA mutation

Optimal Research Applications for AT7867 Dihydrochloride Based on Evidence


Colorectal Cancer Preclinical Studies Requiring Superior Antiproliferative Activity Over MK-2206 or Perifosine

Based on direct head-to-head comparison data in HT-29 cells, AT7867 should be prioritized over MK-2206 and perifosine for colorectal cancer studies where maximal reduction in cell viability is required [1]. The compound's dual mechanism—combined AKT/p70S6K inhibition plus SphK1 suppression not observed with comparators—provides distinct experimental advantages in this tumor type [1].

PTEN-Deficient or PIK3CA-Mutant Xenograft Models with Oral Dosing Requirements

AT7867 is particularly suited for in vivo studies utilizing PTEN-deficient xenograft models (MES-SA uterine sarcoma, U87MG glioblastoma) or PIK3CA-mutant cell lines where the compound has demonstrated quantifiable tumor growth inhibition [1][2]. The 44% oral bioavailability and sustained plasma exposure support once-daily oral dosing regimens in chronic efficacy studies .

AKT-Independent SphK1/Ceramide Pathway Investigation

Researchers studying sphingolipid metabolism or AKT-independent mechanisms of apoptosis should select AT7867 as a tool compound due to its unique SphK1 inhibitory activity, a property absent in MK-2206, perifosine, and other AKT inhibitors tested [1]. This enables investigation of ceramide-mediated cell death pathways orthogonal to canonical AKT signaling [1].

Dual AKT and p70S6K Pathway Blockade Studies

For experiments requiring simultaneous inhibition of two PI3K/mTOR pathway nodes (AKT and p70S6K), AT7867 offers advantages over narrowly selective AKT inhibitors such as CCT128930 or allosteric inhibitors like MK-2206 that spare p70S6K [1]. The compound's balanced potency against both targets (AKT2 IC50=17 nM, p70S6K IC50=85 nM) enables single-agent blockade of this signaling axis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT7867 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.